Iohexol is a non-ionic, water-soluble compound primarily employed as a contrast agent in medical imaging. [] Its chemical structure consists of a triiodinated benzene ring, rendering it radiopaque, and three 2,3-dihydroxypropyl side chains contributing to its water solubility and low osmolality. [] While widely recognized for its role in diagnostic imaging procedures, iohexol also serves as a valuable tool in various scientific research fields. Its ability to enhance contrast in imaging techniques and its well-characterized pharmacokinetic properties make it a versatile marker for studying physiological processes and investigating disease mechanisms.
Targeted Imaging Agents: Research into conjugating iohexol with specific molecules, such as antibodies or peptides, to develop targeted imaging agents for specific diseases. []
Nanoparticle-Based Contrast Agents: Exploring the incorporation of iohexol into nanoparticles to enhance its imaging properties and develop more sensitive and specific contrast agents. []
Theranostic Applications: Investigating the potential of iohexol-containing nanoparticles for combined diagnostic and therapeutic applications, such as targeted drug delivery and image-guided therapy. []
Iohexol is synthesized from various starting materials through complex chemical reactions. It belongs to the class of iodinated contrast media, which are crucial for enhancing imaging techniques in radiology. The compound is known for its low osmolality, making it safer and more tolerable for patients compared to older contrast agents.
The synthesis of Iohexol involves several steps, primarily focusing on the introduction of iodine into the molecular structure. A typical synthesis method includes:
For example, one method involves dissolving a precursor compound in a potassium hydroxide solution, followed by the addition of boric acid and epichlorohydrin under controlled pH conditions (10-11). The reaction is monitored via High-Performance Liquid Chromatography (HPLC) to ensure completion before quenching with hydrochloric acid .
Iohexol's molecular structure features three iodine atoms attached to a benzene ring, which contributes to its radiopacity. The structural formula can be represented as follows:
The presence of multiple hydroxyl groups enhances its solubility in water, making it suitable for intravenous administration.
Iohexol undergoes several chemical reactions during its synthesis:
The mechanism by which Iohexol enhances imaging quality relies on its high atomic number iodine content, which effectively absorbs X-rays. When administered intravenously, Iohexol circulates through the bloodstream and accumulates in areas requiring detailed imaging. The contrast between tissues with varying iodine concentrations allows for clearer delineation of anatomical structures on radiographic images.
Studies have shown that Iohexol's low osmolality reduces the risk of adverse reactions compared to older contrast agents, making it safer for patients undergoing imaging procedures .
These properties make Iohexol suitable for medical applications where safety and efficacy are paramount.
Iohexol is primarily used in medical imaging procedures, including:
Additionally, research is ongoing into novel applications such as drug delivery systems and targeted therapies utilizing Iohexol's properties as a radiopaque agent . Its versatility continues to make it a valuable compound in both clinical and research settings.
Iohexol pharmacokinetics are optimally described by three-compartment models that account for its complex distribution and elimination kinetics. These models significantly outperform traditional two-compartment approaches, particularly in capturing the rapid initial distribution phase. In elderly patients (≥70 years) with impaired renal function, three-compartment models demonstrate superior predictive accuracy for iohexol clearance, reducing bias in glomerular filtration rate (GFR) estimation by 13-15% compared to two-compartment approaches [1] [5].
The fundamental limitation of two-compartment models lies in their systematic overestimation of clearance values. When applied to concentration-time profiles that actually follow three-compartment kinetics, two-compartment models yield clearance overestimations of 5.07 mL/min (bias) in population pharmacokinetic analyses and 6.5 mL/min when using the Schwartz approach [1] [5]. This overprediction occurs because two-compartment models misattribute the steep initial concentration decay (representing distribution to a peripheral compartment) to elimination, thereby inflating clearance values. The problem amplifies in patients with preserved kidney function (GFR ≥60 mL/min), where overestimation bias reaches 8.0 mL/min [5].
Table 1: Performance Comparison of Iohexol Pharmacokinetic Models in Elderly Patients
Model Type | Clearance Bias (mL/min) | RMSE (mL/min) | 24-h Concentration Prediction Bias (µg/mL) |
---|---|---|---|
Two-compartment (full random effects) | +5.07 | 7.1 | -14.5 |
Three-compartment (full random effects) | +4.40 | 6.8 | -12.0 |
Three-compartment (limited random effects) | +1.32 | 3.2 | -4.8 |
Three-compartment models resolve this through explicit structural representation of distribution kinetics: a central compartment (plasma), a rapidly equilibrating peripheral compartment (accounting for early distribution), and a slowly equilibrating peripheral compartment. The inter-compartmental clearance between central and rapid peripheral compartments is approximately 12.0 L/h, significantly faster than the 3.5 L/h clearance to the slow peripheral compartment [5]. This structural refinement allows three-compartment models to accurately characterize the multiphasic iohexol concentration decay, particularly within the critical first 30 minutes post-injection where two-compartment models show significant misspecification [2] [5]. Validation through visual predictive checks confirms near-complete elimination of systematic prediction errors with three-compartment models [5].
Bayesian estimation techniques substantially enhance iohexol clearance precision by incorporating population pharmacokinetic priors to inform individual parameter estimation. This approach is particularly valuable when sparse sampling strategies are employed, as it mitigates the uncertainty inherent in limited data. The maximum a posteriori Bayesian estimation (MAP-BE) framework uses a population pharmacokinetic model as a prior distribution to generate empirical Bayes estimates (EBEs) of individual parameters [1] [3].
Recent innovations combine Bayesian pharmacokinetics with machine learning algorithms to correct residual estimation errors. Hybrid models using Xgboost or glmnet algorithms predict the error in MAP-BE clearance estimates derived from limited sampling strategies (e.g., samples at 0.1 h, 1 h, and 9 h). When validated against reference clearance values (determined using full concentration-time profiles), these hybrid approaches reduce root mean squared error (RMSE) by 24-29% and decrease the percentage of estimates exceeding ±20% error by 40-60% compared to standard MAP-BE [3]. This enhancement directly results from reduced eta-shrinkage (from 32.4% with standard MAP-BE to 18.2-19.4% with hybrid methods), indicating more precise individualization of parameter estimates [3].
Covariate integration further refines Bayesian models. For elderly patients, clearance (CL) and central volume of distribution (V1) EBEs incorporate clinically relevant covariates through multiplicative equations:
Clearance (CLi) = θ1 × (CR/0.9)θ2 × (CC/1.03)θ3 × (Age/77)θ4 × (Weight/77)θ5 × (1 + θ6 if female) [1]
Where CR = serum creatinine, CC = serum cystatin C, and θ1-θ6 are estimated population parameters. This covariate-adjusted approach reduces bias in clearance EBEs by 58% compared to non-covariate models when using sparse sampling data [1]. The Bayesian framework also enables hierarchical random effects structures; limiting random effects to CL and V1 (excluding peripheral compartment parameters) significantly improves prediction accuracy for 24-hour iohexol concentrations (bias reduction from -12.0 µg/mL to -4.8 µg/mL) and clearance estimates (bias reduction from 4.40 mL/min to 1.32 mL/min) [1].
Optimal iohexol sampling protocols balance analytical precision with clinical practicality, requiring strategic timing and minimal sampling points. For patients with moderate-to-severe renal impairment (GFR <40 mL/min/1.73m²), traditional two-point sampling at 2 and 5 hours yields insufficient agreement with reference GFR (15% of estimates exceeding ±10% error) [4]. Extended sampling to 24 hours improves accuracy but compromises feasibility.
Population pharmacokinetic models enable optimized limited sampling strategies (LSS) that maintain accuracy while reducing sampling burden:
Table 2: Optimal Sampling Strategies by Renal Function
Renal Function (GFR) | Sampling Strategy | Concordance (CCC) | P10 (%) | Samples Required |
---|---|---|---|---|
Normal/mild impairment (≥60) | Single sample at 4h | 0.992 | >75 | 1 |
Moderate impairment (30-59) | Dual samples at 2h + 4h | 0.9988 | 99.4 | 2 |
Severe impairment (<30) | Quadruple samples ≤5h | >0.995 | >97 | 4 |
For severe renal impairment (GFR <30 mL/min/1.73m²), four optimally timed samples within 5 hours (e.g., 120, 180, 240, 300 minutes) achieve accuracy comparable to 24-hour sampling, with <3% of estimates exceeding ±10% error [4]. This strategy leverages Bayesian forecasting with population pharmacokinetic models to extrapolate the terminal elimination phase without prolonged sampling. The approach has been validated across species, with canine models confirming that optimal sampling times shift later as renal function declines: 90-120 minutes for healthy dogs (creatinine 0.98 mg/dL) versus 180 minutes for dogs with severe CKD (creatinine 2.25 mg/dL) [7].
Sampling time optimization must account for distribution phase completion. Early samples (<90 minutes) capture distribution kinetics essential for three-compartment modeling but introduce variability if standalone. The European Kidney Function Consortium consequently recommends standardized protocols integrating population pharmacokinetic priors with strategically timed samples (typically 2-4 timepoints) to achieve accurate GFR quantification across renal function spectra [9]. This approach balances physiological fidelity with clinical practicality, enabling precise iohexol clearance determination without 24-hour sampling even in severe CKD.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7